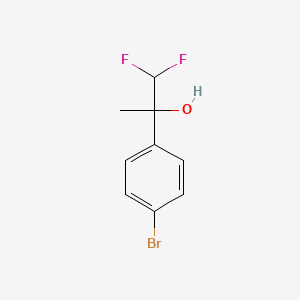

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol

Description

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol is a fluorinated secondary alcohol characterized by a 4-bromophenyl group attached to a difluorinated propan-2-ol backbone. Its molecular formula is C₉H₉BrF₂O, with a molecular weight of 251.07 g/mol (calculated from ). The bromine atom at the para position of the phenyl ring contributes to its lipophilicity and steric bulk, which may influence its interactions with biological targets or crystalline matrices .

Properties

IUPAC Name |

2-(4-bromophenyl)-1,1-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHGHWIMGNZPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229116 | |

| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887781-90-0 | |

| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887781-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a difluoropropanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 2-(4-Bromophenyl)-1,1-difluoropropanone

Reduction: 2-(4-Hydroxyphenyl)-1,1-difluoropropan-2-ol

Substitution: 2-(4-Aminophenyl)-1,1-difluoropropan-2-ol

Scientific Research Applications

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets. The bromine atom and difluoropropanol moiety contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Anti-inflammatory Oxadiazole Derivatives

Key Compounds :

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Structural Differences: Both compounds feature a 4-bromophenyl group linked to a propanone moiety, but they differ in the substituents on the oxadiazole ring (4-chlorophenyl vs. 3,4-dimethoxyphenyl). In contrast, 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol lacks the oxadiazole ring and ketone group, instead possessing a hydroxyl and two fluorine atoms.

Biological Activity: The oxadiazole derivatives demonstrated 59.5% and 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The fluorine atoms in the target compound may enhance metabolic stability, whereas the oxadiazole ring in the analogs likely improves π-π stacking with biological targets.

FPR Agonist Pyridazinone Derivatives

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Differences: These compounds incorporate a pyridazinone core linked to a 4-bromophenyl group via an acetamide bridge. The target compound lacks the pyridazinone and acetamide functionalities, instead featuring a simpler difluorinated alcohol structure.

Biological Activity: The pyridazinone derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils .

Substituted Propanol Derivatives

Key Compounds :

Structural Differences :

- 2-(4-Bromophenyl)-2-methylpropan-1-ol (C₁₀H₁₃BrO) has a methyl group and hydroxyl at positions 2 and 1, respectively, but lacks fluorine atoms .

- Compound 6 replaces the 4-bromophenyl group with a biphenyl system and includes an ethoxy group instead of a hydroxyl .

Functional Implications: The target compound’s 1,1-difluoro-2-ol moiety increases acidity (due to electron-withdrawing fluorines) compared to the non-fluorinated analog. This enhances hydrogen-bonding capacity, which could improve solubility or crystallinity. Compound 6’s ethoxy group may reduce polarity, favoring membrane permeability in drug delivery contexts.

Diastereomeric Alcohols

Key Compound :

Structural Differences: This compound features a 2-bromophenyl group and a 4-methoxyphenyl substituent, forming a diastereomeric mixture. The target compound’s para-bromophenyl and difluoro-propanol structure avoids stereochemical complexity but may exhibit distinct hydrogen-bonding patterns.

Synthetic Challenges : Compound 18g’s diastereomers required chromatographic separation , whereas the target compound’s symmetric substitution (para-bromo, 1,1-difluoro) could simplify synthesis.

Biological Activity

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound notable for its unique chemical structure, which includes a bromine atom attached to a phenyl ring and a difluoropropanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C9H8BrF2O

- CAS Number : 887781-90-0

- Structure : The compound features a difluoropropanol group that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance:

- In vitro studies demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest:

- Cytotoxic Effects : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : It is hypothesized that the difluoropropanol moiety enhances the compound's ability to interact with specific molecular targets involved in cell proliferation and survival.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency.

-

Lung Cancer Research :

- A study focused on A549 lung cancer cells revealed that treatment with the compound led to increased levels of pro-apoptotic markers.

- Flow cytometry analysis confirmed enhanced apoptosis rates compared to untreated controls.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.

- Halogen Bonding : The presence of bromine may facilitate interactions with electron-rich sites on biomolecules, enhancing binding affinity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Bromophenylacetic acid | Carboxylic acid | Antimicrobial |

| 4-Bromophenylacetone | Ketone | Anticancer |

| 3-(4-Bromophenyl)-1,1-difluoropropanol | Alcohol | Cytotoxic effects |

Unique Features

The combination of bromine and difluoropropanol groups in this compound distinguishes it from other halogenated compounds. This unique structure imparts distinct chemical reactivity and biological properties that are valuable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.